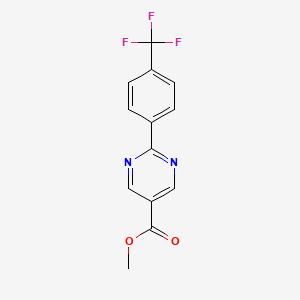

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

概要

説明

“Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It is used as a pharmaceutical intermediate .

Synthesis Analysis

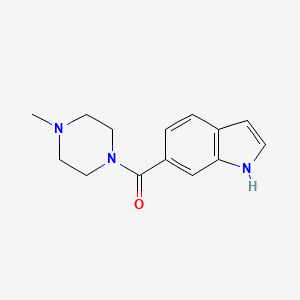

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” include Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用

Inhibition of Gene Expression

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has been studied for its potential in inhibiting gene expression. Research indicates its effectiveness in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests its potential utility in modulating gene expression in various biological contexts, particularly in inflammatory responses and cancer (Palanki et al., 2000).

Anti-inflammatory and Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These findings highlight its potential as a lead compound in developing new anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).

Antimicrobial Evaluation

Further research into the antimicrobial properties of related pyrimidine-5-carboxylic acids reveals significant antibacterial and antifungal activities. This supports the potential utility of these compounds in developing new antimicrobial therapies (Shastri, 2019).

Antioxidant and Radioprotective Activities

Investigations into the antioxidant properties of similar pyrimidine derivatives have shown promising results. These compounds exhibit considerable radical scavenging abilities, suggesting their use as antioxidants. Additionally, studies on a Drosophila melanogaster model system indicate potential radioprotective properties, which could be valuable in reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Analgesic Properties

Modifications in the pyrimidine moiety of related molecules have been explored to enhance their analgesic properties. This research suggests that specific structural changes can lead to increased biological activity, particularly in derivatives with para-substituted compounds. This indicates a potential pathway for developing new analgesic drugs (Ukrainets et al., 2015).

作用機序

The mechanism of action of “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

The future directions for “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-6-17-11(18-7-9)8-2-4-10(5-3-8)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKZJOYIWRKRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701256 | |

| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate | |

CAS RN |

871251-66-0 | |

| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

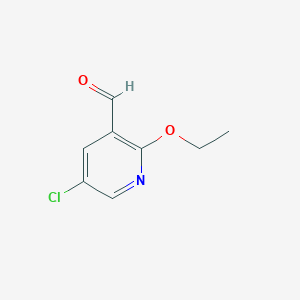

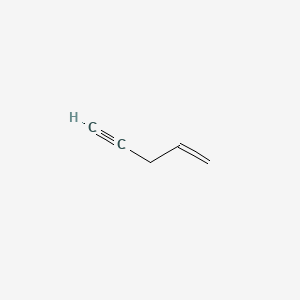

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)

![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)

![4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291230.png)

![(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B3291240.png)

![4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291241.png)